molecular formula C16H34K3NO6P2 B12685738 Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate CAS No. 94230-65-6

Tripotassium hydrogen ((tetradecylimino)bis(methylene))diphosphonate

Cat. No.: B12685738
CAS No.: 94230-65-6
M. Wt: 515.69 g/mol
InChI Key: BPEPYZVMVDXVEE-UHFFFAOYSA-K
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Description

8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone: (EINECS 303-775-6) is an organic compound with the molecular formula C11H14O2 Wieland-Miescher ketone . This compound is notable for its role as an intermediate in the synthesis of various complex natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the condensation of 2-methylcyclohexane-1,3-dione with acetaldehyde in the presence of a base such as sodium ethoxide . The reaction proceeds through an aldol condensation followed by cyclization to form the desired quinone .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include and .

    Reduction: This compound can be reduced to form the corresponding dihydroquinone using reducing agents such as or .

    Substitution: It can participate in nucleophilic substitution reactions, where the quinone moiety is replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher quinones, while reduction produces dihydroquinones .

Scientific Research Applications

Chemistry: 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is widely used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex natural products, including steroids and terpenoids .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules.

Industry: Industrially, it is used in the production of fine chemicals and as a starting material for the synthesis of various polymers and resins .

Mechanism of Action

The mechanism by which 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone exerts its effects involves its ability to undergo redox reactions. The quinone moiety can accept and donate electrons, making it a versatile intermediate in various chemical reactions. It can interact with enzymes and other proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: What sets 8a-Methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone apart from similar compounds is its specific structure, which allows for unique reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

94230-65-6

Molecular Formula

C16H34K3NO6P2

Molecular Weight

515.69 g/mol

IUPAC Name

tripotassium;hydroxy-[[phosphonatomethyl(tetradecyl)amino]methyl]phosphinate

InChI

InChI=1S/C16H37NO6P2.3K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;/q;3*+1/p-3

InChI Key

BPEPYZVMVDXVEE-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+]

Origin of Product

United States

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